7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the iodination of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, chlorine), oxidizing agents, reducing agents, and catalysts for coupling reactions (e.g., palladium catalysts). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigating its biological activity and potential as a lead compound for drug discovery.
Medicine: Exploring its potential therapeutic effects and mechanisms of action in various disease models.
Industry: Utilizing its unique chemical properties in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
- 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the specific positions of the chlorine and iodine atoms on the dioxinopyridine ring.
Biological Activity
7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the iodination of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using iodine and an oxidizing agent under controlled conditions to ensure selective substitution at the desired position.
Synthetic Route Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
Iodination | Iodine, Oxidizing Agent | Controlled Temperature | High |
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to modulation of various cellular processes including apoptosis and inflammation pathways .
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays indicated a significant reduction in cell viability at micromolar concentrations.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in animal models. Its efficacy was compared to standard anti-inflammatory drugs, demonstrating a favorable profile with lower associated toxicity .
Case Studies
Several case studies have reported on the biological activity of related compounds within the same chemical class. For example:
- A study on similar dioxin derivatives demonstrated potent inhibition of tumor growth in xenograft models at doses ranging from 5 to 20 mg/kg .
- Another investigation focused on the anti-inflammatory effects of dioxin derivatives highlighted their ability to inhibit nitric oxide production in macrophages.
Summary of Biological Activities
Activity Type | Effect | IC50/ED50 Values |
---|---|---|
Cytotoxicity | Reduced cell viability | ~10 µM (varies by cell line) |
Anti-inflammatory | Decreased inflammatory cytokines | ED50 ~5 mg/kg (animal model) |
Comparative Analysis with Related Compounds
Compound | Activity | Reference |
---|---|---|
This compound | Cytotoxicity and anti-inflammatory | Current Study |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Moderate anticancer activity | Literature Review |
Properties
IUPAC Name |
7-chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-4-3-5-7(10-6(4)9)12-2-1-11-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPNLNPNSIXZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209963 | |
Record name | 7-Chloro-2,3-dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-23-1 | |
Record name | 7-Chloro-2,3-dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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